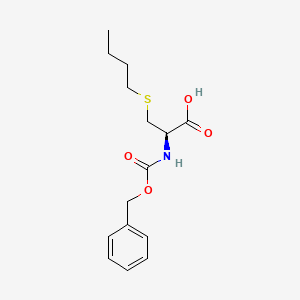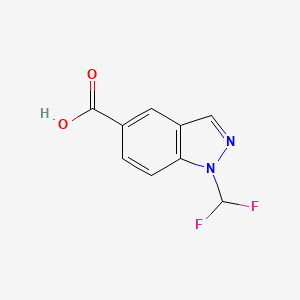
1-(difluoromethyl)-1H-indazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-1H-indazole-5-carboxylic acid is a compound that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications in various fields. This compound features a difluoromethyl group attached to an indazole ring, which is further substituted with a carboxylic acid group. The presence of the difluoromethyl group imparts unique reactivity and stability to the molecule, making it a valuable target for research and development.
Métodos De Preparación
The synthesis of 1-(difluoromethyl)-1H-indazole-5-carboxylic acid typically involves the introduction of the difluoromethyl group onto the indazole ring. One common method is the electrophilic difluoromethylation of indazole derivatives using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as copper or palladium under mild conditions . Another approach involves the nucleophilic substitution of halogenated indazole derivatives with difluoromethyl anions . Industrial production methods often rely on scalable and cost-effective synthetic routes, ensuring the availability of the compound for various applications.
Análisis De Reacciones Químicas
1-(Difluoromethyl)-1H-indazole-5-carboxylic acid undergoes a variety of chemical reactions, including:
Common reagents and conditions used in these reactions include transition metal catalysts, strong oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-1H-indazole-5-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(difluoromethyl)-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity . The compound’s unique electronic properties also allow it to participate in various biochemical pathways, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
1-(Difluoromethyl)-1H-indazole-5-carboxylic acid can be compared with other difluoromethylated compounds, such as:
1-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar in structure but with a pyrazole ring instead of an indazole ring.
1-(Difluoromethyl)-1H-imidazole-5-carboxylic acid: Features an imidazole ring, offering different reactivity and applications.
1-(Difluoromethyl)-2-nitrobenzene: Contains a nitro group, which imparts different chemical properties and reactivity.
Propiedades
Fórmula molecular |
C9H6F2N2O2 |
|---|---|
Peso molecular |
212.15 g/mol |
Nombre IUPAC |
1-(difluoromethyl)indazole-5-carboxylic acid |
InChI |
InChI=1S/C9H6F2N2O2/c10-9(11)13-7-2-1-5(8(14)15)3-6(7)4-12-13/h1-4,9H,(H,14,15) |
Clave InChI |
SBIIAMIHDFYDPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(=O)O)C=NN2C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


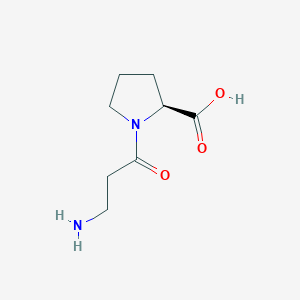
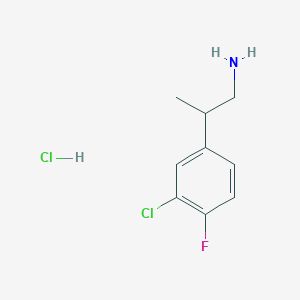
![3-[(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexan-6-yl]prop-2-ynoic acid](/img/structure/B13502975.png)
![benzyl N-[3-(4-bromo-2-fluorophenyl)oxetan-3-yl]carbamate](/img/structure/B13502983.png)
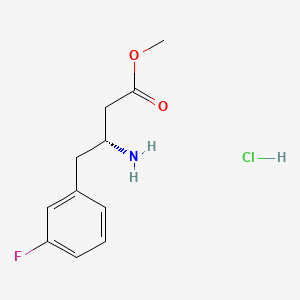
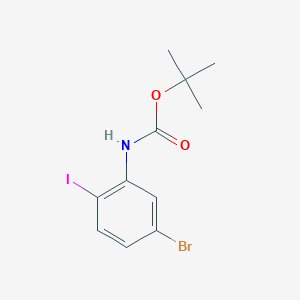
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(4-fluorophenyl)amino)acetic acid](/img/structure/B13502994.png)

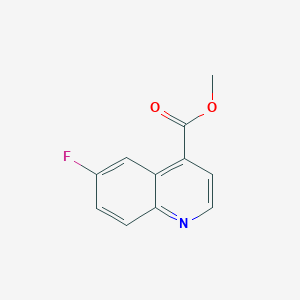

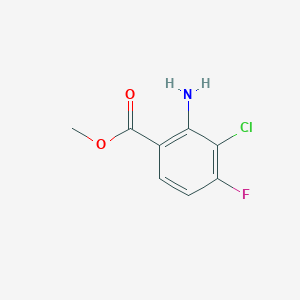
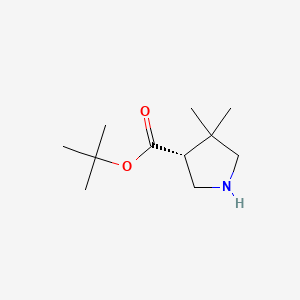
![(2R)-N-methyl-2-{[4-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]formamido}pentanamide](/img/structure/B13503040.png)
